molecular formula C7H10N4O B12958746 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide

Cat. No.: B12958746
M. Wt: 166.18 g/mol
InChI Key: OGBBZVZJXFNZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyrrole-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of their functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: A closely related compound with similar ring structure but lacking the carbohydrazide group.

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with a triazole ring instead of a pyrazole ring.

Uniqueness

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional interactions with biological targets and can be modified to enhance the compound’s properties for specific applications.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide

InChI

InChI=1S/C7H10N4O/c8-10-7(12)5-4-9-11-3-1-2-6(5)11/h4H,1-3,8H2,(H,10,12)

InChI Key

OGBBZVZJXFNZKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C1)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.